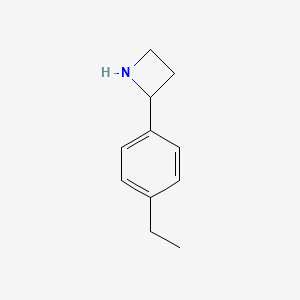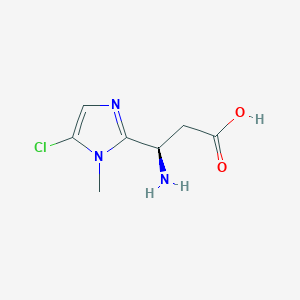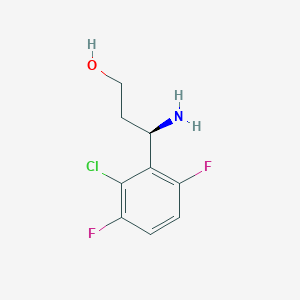amine](/img/structure/B15274363.png)
[3-(Diethylamino)propyl](thiophen-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)propylamine: is a chemical compound with the molecular formula C12H22N2S and a molecular weight of 226.38 g/mol . This compound is characterized by the presence of a thiophene ring and a diethylamino group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propylamine typically involves the reaction of 3-(diethylamino)propylamine with thiophen-3-ylmethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(Diethylamino)propylamine may involve more efficient and scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Triethylamine, sodium hydroxide (NaOH)
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Secondary amines, primary amines
Substitution: Various substituted amines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Diethylamino)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between amine-containing molecules and biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, 3-(Diethylamino)propylamine may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)propylamine involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Diethylamino)propyl]amine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophen-3-ylmethylamine: Lacks the diethylamino group, reducing its ability to form certain types of interactions with biological targets.
Uniqueness
The presence of both the diethylamino group and the thiophene ring in 3-(Diethylamino)propylamine makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H22N2S |
|---|---|
Poids moléculaire |
226.38 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(thiophen-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H22N2S/c1-3-14(4-2)8-5-7-13-10-12-6-9-15-11-12/h6,9,11,13H,3-5,7-8,10H2,1-2H3 |
Clé InChI |
OHAPRHNHAAZZMS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15274289.png)

![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)

![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)




![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)


![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)

